molecular formula C17H15ClF3N5O B3009339 2-benzyl-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-07-7

2-benzyl-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B3009339
CAS No.: 860789-07-7
M. Wt: 397.79
InChI Key: KXWIAEPCEYWGKL-UHFFFAOYSA-N
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Description

2-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound featuring a triazolone core substituted with a benzyl group, a methylamino-linked pyridinyl moiety, and a methyl group. Its structural complexity arises from the integration of a 1,2,4-triazol-3-one scaffold, a trifluoromethylpyridine unit, and a benzyl substituent.

Properties

IUPAC Name

2-benzyl-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N5O/c1-11-23-25(10-12-6-4-3-5-7-12)16(27)26(11)24(2)15-14(18)8-13(9-22-15)17(19,20)21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWIAEPCEYWGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 860789-07-7) is a synthetic organic molecule known for its potential biological activities. The structural characteristics of this compound, including the presence of triazole and pyridine moieties, suggest that it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

The molecular formula of the compound is C17H15ClF3N5OC_{17}H_{15}ClF_{3}N_{5}O, with a molecular weight of 397.78 g/mol. The compound exhibits a boiling point of approximately 449.5 °C and has significant chemical stability due to its complex structure, which includes a trifluoromethyl group that enhances its lipophilicity and bioavailability .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in biological systems. The triazole and pyridine rings facilitate strong binding interactions with target proteins, potentially inhibiting their function or altering their activity. The trifluoromethyl group may contribute to increased stability and solubility in biological environments .

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains and fungi .

CompoundActivityReference
Compound AInhibitory against E. coli
Compound BAntifungal against Candida spp.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that it exhibits cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Cell LineIC50 (µM)Mechanism
A54910.5Apoptosis induction
MCF78.7Cell cycle arrest

Case Studies

  • Case Study on Antitumor Activity :
    A study investigated the effects of the compound on MCF7 cells, revealing a significant reduction in cell viability after 48 hours of exposure at concentrations above 5 µM. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating that the compound effectively triggers programmed cell death mechanisms .
  • Antimicrobial Efficacy :
    In another study focusing on its antimicrobial properties, the compound was tested against a panel of bacterial pathogens including Staphylococcus aureus and Pseudomonas aeruginosa. Results showed that it inhibited bacterial growth at concentrations as low as 15 µg/mL, suggesting strong antimicrobial potential .

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests potential applications in medicinal chemistry, particularly as an antimicrobial or antifungal agent. Research indicates that triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes, making them effective antifungal agents.

Case Study: Antifungal Activity
A study published in the Journal of Medicinal Chemistry explored the antifungal properties of triazole derivatives. It was found that compounds similar to 2-benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one exhibited significant activity against various fungal strains, including Candida albicans and Aspergillus fumigatus .

Agricultural Applications

Due to its potential fungicidal properties, this compound may also find applications in agriculture as a crop protection agent. The triazole moiety is known for its effectiveness against plant pathogens.

Case Study: Crop Protection
Research has demonstrated that triazole fungicides can effectively manage diseases caused by fungi in crops such as wheat and barley. A field trial reported a reduction in disease severity and increased yield when using triazole-based fungicides .

Comparison with Similar Compounds

5-(2-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Amino)Ethyl)-8-(Trifluoromethyl)(1,2,4)Triazolo[4,3-a]Quinoxalin-4(5H)-One

This compound (C₁₈H₁₁ClF₆N₆O, MW 476.76) shares the 3-chloro-5-(trifluoromethyl)pyridinyl group but incorporates a triazoloquinoxaline core instead of a triazolone. Its synthesis involves coupling the pyridinylamine group to the triazoloquinoxaline scaffold, a strategy that could be adapted for the target compound .

4,5-Dihydro-3-Methyl-1-(4-Chloro-2-Fluorophenyl)-4-Difluoromethyl-1,2,4-Triazol-5-(1H)-One

Optimized for herbicidal activity (75.7% yield, 97.3% purity), this triazolone derivative substitutes the pyridinyl group with a 4-chloro-2-fluorophenyl ring. The absence of a benzyl group reduces steric hindrance, which may explain its efficacy as a carfentrazone-ethyl intermediate. Comparatively, the target compound’s benzyl and pyridinyl groups could enhance selectivity for enzyme targets in plants or pathogens .

Triazole-Benzimidazole Hybrids

{1-Methyl-5-[2-(5-Trifluoromethyl-2H-[1,2,4]Triazol-3-yl)-Pyridin-4-yloxy]-1H-Benzoimidazol-2-yl}-(4-Trifluoromethyl-Phenyl)-Amine

This compound combines a triazole-linked pyridine with a benzimidazole core. Unlike the target compound, which uses a triazolone core, this structure prioritizes aromatic stacking via benzimidazole, suggesting divergent applications in kinase inhibition or anticancer research .

Benzothiazole-Containing Analogs

4-(1,3-Benzothiazol-2-yl)-5-Methyl-2-Phenyl-1-Propynyl-1H-Pyrazol-3(2H)-One

Substituting the triazolone with a pyrazolone-benzothiazole hybrid, this compound demonstrates how heterocycle variations influence stability and reactivity. The benzothiazole group introduces sulfur-based electron-withdrawing effects, which may alter redox properties compared to the target compound’s chloro-trifluoromethylpyridine unit. Such differences could affect metabolic stability in vivo .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Applications/Properties Reference
Target Compound C₁₇H₁₅ClF₃N₅O* Benzyl, 3-Cl-5-CF₃-pyridinyl, methyl-triazolone Potential herbicide/drug intermediate
5-(2-((3-Cl-5-CF₃-2-pyridinyl)amino)ethyl)-8-CF₃-triazoloquinoxalin-4-one C₁₈H₁₁ClF₆N₆O Triazoloquinoxaline, CF₃-pyridinyl Bioactive molecule (unconfirmed)
4,5-Dihydro-3-methyl-1-(4-Cl-2-F-phenyl)-4-difluoromethyl-triazol-5-one C₁₁H₁₀ClF₃N₃O Difluoromethyl, 4-Cl-2-F-phenyl Herbicide intermediate (carfentrazone-ethyl)
{1-Methyl-5-[2-(5-CF₃-triazol-3-yl)-pyridin-4-yloxy]-benzimidazol-2-yl}-(4-CF₃-phenyl)-amine C₂₃H₁₆F₆N₈O Benzimidazole, dual CF₃ groups Kinase inhibition (hypothetical)

*Estimated based on structural analysis.

Key Findings and Implications

  • Substituent Effects : The 3-chloro-5-(trifluoromethyl)pyridinyl group in the target compound is a recurring motif in bioactive molecules, enhancing binding through halogen and hydrophobic interactions .
  • Core Heterocycle : Triazolones (vs. triazoles or pyrazolones) offer balanced metabolic stability and synthetic accessibility, critical for agrochemicals .
  • Synthetic Feasibility : Elevated-temperature fluorination methods (as in ) could be adapted for scalable production of the target compound .

Q & A

Q. What are the primary synthetic routes for 2-benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

  • The compound is synthesized via multi-step heterocyclic coupling reactions. A common approach involves: (i) Cyclization of substituted hydrazides with phosphorus oxychloride at elevated temperatures (120°C) to form triazolone cores. (ii) Subsequent coupling with 3-chloro-5-(trifluoromethyl)-2-pyridinylmethylamine under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates are characterized by IR, NMR, and mass spectrometry to confirm regioselectivity and purity .

Q. How is the compound characterized structurally in academic research?

  • X-ray crystallography is critical for resolving the triazolone-pyridine hybrid structure, confirming bond angles and intermolecular interactions (e.g., hydrogen bonding).
  • DFT studies complement experimental data by predicting electronic properties and reactive sites, such as the electron-deficient trifluoromethylpyridine moiety .
  • NMR (¹H/¹³C) and HPLC-MS validate purity (>95%) and detect byproducts like unreacted pyridinyl precursors .

Q. What are the initial pharmacological screening strategies for this compound?

  • In vitro assays targeting enzyme inhibition (e.g., kinases) or receptor binding (e.g., GPCRs) are prioritized.
  • Molecular docking predicts interactions with biological targets (e.g., docking poses with active sites are compared to reference ligands like SR141716).
  • ADME profiling assesses metabolic stability using liver microsomes and permeability via Caco-2 cell models .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require careful control of temperature to avoid decomposition.
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency between pyridine and triazolone moieties.
  • Workflow design : Continuous-flow systems reduce side reactions (e.g., hydrolysis of trifluoromethyl groups) and improve reproducibility .

Q. What methodologies resolve contradictions in spectral data for this compound?

  • Contradiction example : Discrepancies in ¹³C NMR chemical shifts may arise from tautomerism in the triazolone ring.
  • Resolution : (i) Variable-temperature NMR to identify dynamic equilibria. (ii) Isotopic labeling (e.g., ¹⁵N) to trace tautomeric states. (iii) Cross-validation with computational NMR prediction tools (e.g., ACD/Labs) .

Q. How does the compound’s environmental fate align with green chemistry principles?

  • Degradation studies : Hydrolysis under acidic/basic conditions (pH 3–10) identifies stable metabolites (e.g., trifluoroacetic acid derivatives).
  • Ecotoxicity assays : Daphnia magna and algae models evaluate acute/chronic toxicity (EC₅₀ values).
  • Lifecycle analysis : Metrics like E-factor (waste per product mass) guide solvent recovery and catalyst reuse strategies .

Q. What computational approaches predict the compound’s reactivity in novel reactions?

  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • MD simulations : Model interactions with biological membranes or catalytic surfaces (e.g., metal-organic frameworks).
  • QSAR models : Correlate substituent effects (e.g., Cl vs. CF₃) with bioactivity or stability .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the trifluoromethyl group .
  • Characterization : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns of Cl/CF₃ groups .
  • Data validation : Cross-reference spectral libraries (e.g., PubChem) to mitigate batch-to-batch variability .

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